[1-(2-Methoxyethyl)pyrrolidin-3-yl]methanol chemical properties
[1-(2-Methoxyethyl)pyrrolidin-3-yl]methanol chemical properties
An In-Depth Technical Guide to [1-(2-Methoxyethyl)pyrrolidin-3-yl]methanol: Properties, Synthesis, and Applications in Drug Discovery
Executive Summary
[1-(2-Methoxyethyl)pyrrolidin-3-yl]methanol is a heterocyclic compound featuring a pyrrolidine scaffold, a key structural motif in a multitude of biologically active molecules. This guide provides a comprehensive technical overview of its chemical properties, a proposed synthetic pathway, and its potential applications as a versatile building block in medicinal chemistry and drug discovery. The molecule's unique combination of a rigid, three-dimensional core, a primary alcohol for further functionalization, and a flexible N-alkyl chain makes it a valuable intermediate for constructing diverse chemical libraries aimed at various therapeutic targets. This document is intended for researchers, synthetic chemists, and drug development professionals seeking to leverage this compound in their research endeavors.
The Pyrrolidine Scaffold: A Privileged Structure in Medicinal Chemistry
The five-membered, saturated pyrrolidine ring is a cornerstone of modern drug design. Unlike its aromatic counterpart, pyrrole, the sp³-hybridized carbons of the pyrrolidine ring create a non-planar, three-dimensional structure. This "pseudorotation" allows for a more effective exploration of the pharmacophore space, enabling compounds to adopt specific conformations for optimal binding to biological targets like enzymes and receptors.[1] The pyrrolidine fragment is integral to numerous natural products, including alkaloids and vitamins, as well as a vast array of synthetic drugs targeting conditions ranging from central nervous system disorders to infectious diseases and cancer.[1][2] The stereogenic centers inherent in substituted pyrrolidines further contribute to their utility, allowing for the development of highly specific and potent enantiopure drugs.[2]
Core Physicochemical and Structural Properties
[1-(2-Methoxyethyl)pyrrolidin-3-yl]methanol is a liquid at room temperature, characterized by the structural features detailed below.[3]
Figure 1: 2D Structure of [1-(2-Methoxyethyl)pyrrolidin-3-yl]methanol
Caption: Chemical structure of the title compound.
| Property | Value | Source |
| CAS Number | 90227-42-2 | [3][4] |
| Molecular Formula | C₈H₁₇NO₂ | [3] |
| Molecular Weight | 159.23 g/mol | [3] |
| Physical Form | Liquid | [3] |
| InChI Key | ZVBJMUVVMBASLP-UHFFFAOYSA-N | [3] |
| SMILES String | OCC1CN(CCOC)CC1 | [3] |
Synthesis and Purification
While specific preparations for this exact molecule are not widely published, a robust synthetic route can be designed based on established chemical principles for N-alkylation of secondary amines. The most logical approach involves the reaction of a commercially available (pyrrolidin-3-yl)methanol precursor with a suitable 2-methoxyethylating agent.
Retrosynthetic Analysis
A retrosynthetic approach logically disconnects the target molecule at the C-N bond formed during the alkylation step, leading to simple and accessible starting materials.
Caption: Retrosynthetic pathway for the target compound.
Proposed Experimental Protocol
This protocol describes a standard N-alkylation procedure. The choice of a non-nucleophilic base is critical to prevent side reactions with the alkylating agent, and an aprotic polar solvent facilitates the Sₙ2 reaction.
Objective: To synthesize [1-(2-Methoxyethyl)pyrrolidin-3-yl]methanol via N-alkylation.
Materials:
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(Pyrrolidin-3-yl)methanol (1.0 eq)
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2-Bromoethyl methyl ether (1.1 eq)
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Potassium carbonate (K₂CO₃), anhydrous (2.5 eq)
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Acetonitrile (CH₃CN), anhydrous
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Ethyl acetate (EtOAc)
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Hexanes
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Saturated aqueous sodium bicarbonate (NaHCO₃)
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Brine (saturated aqueous NaCl)
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Anhydrous magnesium sulfate (MgSO₄)
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Silica gel for column chromatography
Procedure:
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To a round-bottom flask charged with a magnetic stir bar, add (pyrrolidin-3-yl)methanol (1.0 eq) and anhydrous potassium carbonate (2.5 eq).
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Add anhydrous acetonitrile to create a slurry (approx. 0.2 M concentration with respect to the starting amine).
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Add 2-bromoethyl methyl ether (1.1 eq) dropwise to the stirring suspension at room temperature.
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Heat the reaction mixture to 60-70 °C and monitor by TLC or LC-MS until the starting amine is consumed (typically 8-16 hours).
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Cool the mixture to room temperature and filter off the inorganic salts, washing the filter cake with acetonitrile.
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Concentrate the filtrate under reduced pressure to yield the crude product.
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Purification:
-
Dissolve the crude residue in a minimal amount of dichloromethane (DCM) or ethyl acetate.
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Adsorb the material onto a small amount of silica gel.
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Perform flash column chromatography on silica gel. A gradient elution system, starting with 100% EtOAc and gradually increasing the polarity with methanol (e.g., 0-10% MeOH in EtOAc), is typically effective for separating the desired product from residual starting materials and byproducts.
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Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to yield [1-(2-Methoxyethyl)pyrrolidin-3-yl]methanol as a liquid.
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Spectroscopic Characterization (Predicted)
For unambiguous structural verification, the following spectroscopic signatures are predicted. This data serves as a benchmark for researchers synthesizing this compound.
| Technique | Predicted Characteristics |
| ¹H NMR | δ (ppm): ~3.6 (t, -OCH₂ -CH₂-N), ~3.5 (d, -CH₂ OH), ~3.3 (s, -OCH₃ ), 2.5-3.0 (m, pyrrolidine ring protons and -OCH₂-CH₂ -N), 1.6-2.2 (m, pyrrolidine ring protons). The hydroxyl proton (-OH) will be a broad singlet, exchangeable with D₂O. |
| ¹³C NMR | δ (ppm): ~71 (-OC H₂-), ~66 (-C H₂OH), ~59 (-OC H₃), ~58-62 (pyrrolidine ring carbons adjacent to N), ~57 (-C H₂-N-), ~45 (pyrrolidine C H-CH₂OH), ~30 (pyrrolidine ring carbon). |
| IR (Infrared) | ν (cm⁻¹): 3400-3300 (broad, O-H stretch), 2950-2850 (C-H stretch, alkyl), 1120-1080 (strong, C-O stretch, ether and alcohol). |
| MS (ESI+) | m/z: Predicted [M+H]⁺ = 160.2. |
Chemical Reactivity and Applications in Medicinal Chemistry
The utility of [1-(2-Methoxyethyl)pyrrolidin-3-yl]methanol as a synthetic intermediate stems from its distinct functional groups: a primary alcohol and a tertiary amine.
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Primary Alcohol (-CH₂OH): This group is a versatile handle for derivatization. It can be oxidized to an aldehyde or carboxylic acid, esterified with various carboxylic acids, or converted into ethers. It can also be transformed into a leaving group (e.g., tosylate, mesylate) for subsequent nucleophilic substitution to introduce amines, azides, or other functionalities.
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Tertiary Amine (-N<): The nitrogen atom is basic and can act as a proton acceptor. This property is crucial for modulating the physicochemical properties of a final drug molecule, such as solubility and receptor interaction through salt bridge formation.
This dual functionality makes the compound an excellent scaffold for creating libraries of analogues for structure-activity relationship (SAR) studies.[5] Researchers can maintain the core pyrrolidine structure for its favorable 3D orientation while systematically modifying the side chains to optimize potency, selectivity, and pharmacokinetic profiles.
Caption: Potential synthetic transformations for library development.
Safety and Handling
Proper laboratory safety protocols must be observed when handling this compound.
| Safety Aspect | Information | Source |
| GHS Pictogram | GHS07 (Exclamation Mark) | [3] |
| Signal Word | Warning | [3] |
| Hazard Statement | H302: Harmful if swallowed | [3] |
| Storage Class | 10: Combustible liquids | [3] |
| WGK | WGK 3: Severely hazardous for water | [3] |
| Handling | Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Avoid ingestion, inhalation, and contact with skin and eyes. | N/A |
| Storage | Store in a tightly sealed container in a cool, dry place away from ignition sources. | [6] |
Conclusion
[1-(2-Methoxyethyl)pyrrolidin-3-yl]methanol is a valuable, non-planar building block for chemical synthesis and drug discovery. Its structural features—a stereochemically rich core, a modifiable alcohol group, and a tertiary amine—provide chemists with the necessary tools to develop novel molecules with tailored biological and pharmacokinetic properties. The synthetic and analytical guidance provided herein serves as a robust starting point for its effective utilization in research and development programs.
References
-
(Pyrrolidin-3-yl)methanol | C5H11NO | CID 13400657. PubChem, NIH. [Link]
-
Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. MDPI. [Link]
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Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. [Link]
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(1-Methylpyrrolidin-3-yl)methanol | C6H13NO | CID 295970. PubChem, NIH. [Link]
-
Prodrugs as empowering tools in drug discovery and development. Chemical Society Reviews, RSC Publishing. [Link]
- Process for the preparation of chiral pyrollidine-2-yl- methanol derivatives.
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Methanol Synthesis: Optimal Solution for a Better Efficiency of the Process. MDPI. [Link]
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Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists. PubMed, NIH. [Link]
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Discovery of a potent M5 antagonist with improved clearance profile. Part 2: Pyrrolidine amide-based antagonists. PubMed Central, NIH. [Link]
Sources
- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors [mdpi.com]
- 3. 1-(2-Methoxyethyl)pyrrolidin-3-yl methanol DiscoveryCPR 90227-42-2 [sigmaaldrich.com]
- 4. [1-(2-Methoxyethyl)pyrrolidin-3-yl]methanol,90227-42-2 [rovathin.com]
- 5. Discovery of a potent M5 antagonist with improved clearance profile. Part 2: Pyrrolidine amide-based antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pyrrolidin-2-ylmethanol | 498-63-5 [sigmaaldrich.com]
